molecular formula C18H40ClNO B12026523 N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride CAS No. 28228-59-3

N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride

Cat. No.: B12026523
CAS No.: 28228-59-3
M. Wt: 322.0 g/mol
InChI Key: FFPZFFIERKWYEV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride typically involves the reaction of N,N-dimethylethanolamine with tetradecyl chloride. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to disrupt cell membranes of microorganisms, leading to cell lysis and death. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, causing structural disintegration .

Comparison with Similar Compounds

Properties

CAS No.

28228-59-3

Molecular Formula

C18H40ClNO

Molecular Weight

322.0 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-tetradecylazanium;chloride

InChI

InChI=1S/C18H40NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(2,3)17-18-20;/h20H,4-18H2,1-3H3;1H/q+1;/p-1

InChI Key

FFPZFFIERKWYEV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCO.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.